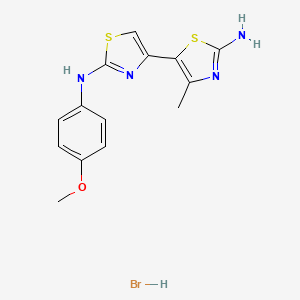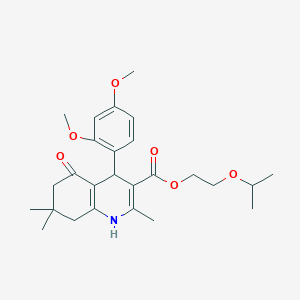![molecular formula C17H12F4N2O B4949760 [2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B4949760.png)
[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMP or TMPyP in scientific literature. In
Mécanisme D'action
The mechanism of action of TMP is not fully understood, but it is believed to work by binding to DNA and interfering with its function. Studies have shown that TMP can bind to both single-stranded and double-stranded DNA, and can also inhibit the activity of DNA-binding proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMP are still being studied, but it has been shown to have a number of effects on cellular processes. TMP has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMP in lab experiments is its ability to selectively bind to DNA and interfere with its function. This makes it a useful tool for studying the role of DNA in cellular processes. However, one limitation of using TMP is its potential toxicity. Studies have shown that TMP can cause DNA damage and cell death in non-cancerous cells, which could limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on TMP. One area of interest is in the development of new drugs for the treatment of cancer. Researchers are also studying the potential use of TMP in other areas, such as in the development of new diagnostic tools for detecting DNA damage. Additionally, there is ongoing research into the mechanisms of action of TMP and its effects on cellular processes, which could lead to new insights into the role of DNA in disease.
Méthodes De Synthèse
The synthesis of TMP involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis process is the reaction of 2,3,5,6-tetrafluoroaniline with 3-methyl-5-phenyl-1H-pyrazole to form 2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)aniline. This intermediate is then reacted with paraformaldehyde in the presence of a catalyst to yield [2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol.
Applications De Recherche Scientifique
TMP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. TMP has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a drug that then destroys cancer cells.
Propriétés
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenylpyrazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O/c1-9-7-12(10-5-3-2-4-6-10)23(22-9)17-15(20)13(18)11(8-24)14(19)16(17)21/h2-7,24H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGJAKSEGCQDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4949686.png)
![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)
![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)

![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)

![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepan-5-one](/img/structure/B4949715.png)
![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)

![4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)

![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
